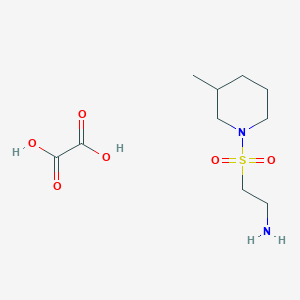

2-(3-Methyl-piperidine-1-sulfonyl)-ethylamine oxalate

描述

Overview of Sulfonamide Chemistry

Sulfonamides constitute a fundamental class of organosulfur compounds characterized by the presence of the sulfonamide functional group with the structure R-S(=O)₂-NR₂. The typical structure of a sulfonamide involves a central sulfur atom bonded to two doubly bonded oxygen atoms, which is also connected to a nitrogen atom existing as a substituted amine. These compounds can be considered as derivatives of sulfonic acids where a hydroxyl group has been replaced by an amine group, creating a robust and versatile chemical framework.

The synthesis of sulfonamides has evolved significantly, with the classical approach involving the reaction of sulfonyl chlorides with amines according to the general reaction: RSO₂Cl + R'₂NH → RSO₂NR'₂ + HCl. Modern synthetic methodologies have expanded beyond this traditional route to include novel approaches such as the use of sulfinylamine reagents and sulfur dioxide insertion strategies. The development of these alternative synthetic pathways has been driven by the need for more efficient and environmentally friendly processes that can accommodate diverse functional groups.

Contemporary research has demonstrated that sulfonamides can be prepared through various innovative methods, including the use of sulfosalts as sulfur sources and mechanochemical approaches. These advances have particular relevance for compounds like 2-(3-Methyl-piperidine-1-sulfonyl)-ethylamine oxalate, where the combination of multiple functional groups requires sophisticated synthetic strategies to achieve the desired structural complexity while maintaining chemical stability.

Historical Context of Sulfonyl-Piperidine Derivatives

The historical development of sulfonyl-piperidine derivatives can be traced to the broader evolution of sulfonamide chemistry, which began with fundamental discoveries in the early twentieth century. The structure of sulfonamide was first documented in the doctoral dissertation of Austrian chemist Paul Gelmo in 1908, establishing the foundational knowledge that would later enable the development of more complex derivatives. This early work provided the theoretical framework for understanding how sulfonyl groups could be incorporated into various organic scaffolds.

The emergence of piperidine-containing sulfonamides represents a convergence of two important areas of medicinal and synthetic chemistry. Piperidine derivatives have gained prominence due to their prevalence in biologically active compounds and their synthetic accessibility through various cyclization strategies. The integration of sulfonyl functionality into piperidine frameworks has opened new avenues for structural modification and property optimization.

Historical records indicate that the systematic exploration of sulfonyl-piperidine combinations intensified during the latter half of the twentieth century, coinciding with advances in heterocyclic chemistry and the development of more sophisticated analytical techniques. The ability to precisely characterize these complex structures enabled researchers to establish structure-activity relationships and optimize synthetic approaches for specific applications.

Significance in Chemical Research

The significance of this compound in chemical research extends across multiple domains of scientific inquiry. Recent studies have demonstrated that sulfonamide derivatives containing piperidine fragments exhibit remarkable potential in various applications, including the development of novel antibacterial agents. The specific structural features of this compound, particularly the combination of the methylated piperidine ring with the sulfonyl-ethylamine linkage, provide a unique molecular architecture for investigating structure-function relationships.

The compound's molecular structure offers researchers a platform for exploring fundamental questions in organic chemistry, including conformational analysis, stereochemical effects, and reaction mechanisms. The presence of multiple functional groups within a single molecule allows for the investigation of intramolecular interactions and their influence on chemical reactivity. Furthermore, the oxalate salt form provides additional opportunities to study crystallization behavior, solid-state properties, and solution chemistry.

Research applications of this compound extend to the field of synthetic methodology development, where it serves as a model system for testing new synthetic transformations and reaction conditions. The complexity of its structure makes it an ideal candidate for evaluating the scope and limitations of emerging synthetic methods, particularly those involving the formation and modification of sulfonamide bonds. Additionally, the compound's structural features make it valuable for studying the effects of substituent positioning on molecular properties and reactivity patterns.

Classification within Organic Compound Families

This compound can be classified within several overlapping categories of organic compounds, each emphasizing different aspects of its molecular structure and properties. Primarily, the compound belongs to the sulfonamide family, characterized by the presence of the sulfonyl group attached to a nitrogen atom. This classification places it among a diverse group of compounds that share common synthetic pathways and chemical reactivity patterns.

Within the broader context of heterocyclic chemistry, the compound is classified as a piperidine derivative, specifically featuring a six-membered saturated nitrogen-containing ring. The methyl substitution at the third position of the piperidine ring adds stereochemical complexity and influences the compound's conformational preferences. This structural feature places it within the subcategory of substituted piperidines, which represent an important class of compounds in both synthetic and medicinal chemistry.

The compound can also be categorized as an organosulfur compound due to the presence of the sulfur-containing sulfonyl group. This classification connects it to a vast array of sulfur-containing organic molecules that exhibit unique chemical properties and reactivity patterns. The specific combination of sulfur, nitrogen, and carbon atoms in a well-defined spatial arrangement creates opportunities for diverse chemical transformations and intermolecular interactions.

| Classification Category | Structural Feature | Chemical Significance |

|---|---|---|

| Sulfonamide Derivatives | S(=O)₂-N linkage | Provides chemical stability and reactivity patterns |

| Piperidine Derivatives | Six-membered N-heterocycle | Confers conformational flexibility and biological relevance |

| Organosulfur Compounds | Sulfonyl functional group | Enables diverse chemical transformations |

| Substituted Heterocycles | Methyl substitution at C-3 | Influences stereochemistry and molecular properties |

| Oxalate Salts | Oxalic acid counterion | Affects crystallization and solubility characteristics |

属性

IUPAC Name |

2-(3-methylpiperidin-1-yl)sulfonylethanamine;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O2S.C2H2O4/c1-8-3-2-5-10(7-8)13(11,12)6-4-9;3-1(4)2(5)6/h8H,2-7,9H2,1H3;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIZZGXVRLOUGRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)S(=O)(=O)CCN.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The preparation methods for 2-(3-Methyl-piperidine-1-sulfonyl)-ethylamine oxalate typically involve synthetic routes that include the reaction of 3-methylpiperidine with sulfonyl chloride to form 3-methylpiperidine-1-sulfonyl chloride . This intermediate is then reacted with ethylamine to produce the final compound. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

化学反应分析

2-(3-Methyl-piperidine-1-sulfonyl)-ethylamine oxalate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium carbonate.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amine derivatives.

科学研究应用

Scientific Research Applications

The applications of 2-(3-Methyl-piperidine-1-sulfonyl)-ethylamine oxalate can be categorized into several key areas:

-

Medicinal Chemistry

- The compound has been investigated for its potential therapeutic effects, particularly in neuropharmacology. Its structure allows it to interact with neurotransmitter systems, making it a candidate for studying treatments for neurological disorders.

-

Biochemistry

- It is utilized in proteomics research, where it serves as a biochemical tool for studying protein interactions and functions. Its ability to modify protein behavior can provide insights into cellular processes.

-

Synthetic Chemistry

- This compound acts as a building block in the synthesis of more complex molecules. Its versatile functional groups enable chemists to create derivatives that may exhibit enhanced biological or chemical properties.

Research indicates that this compound exhibits notable biological activities:

- Anti-Cancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells and inhibit tumor growth through interaction with specific signaling pathways.

- Antimicrobial Properties : Similar compounds have shown efficacy against various pathogens, indicating potential for this compound in antimicrobial applications.

- Enzyme Inhibition : The compound has been explored for its ability to inhibit certain enzymes, such as cholinesterase, which could have implications for treating neurodegenerative diseases.

Data Table: Summary of Biological Activities

Case Study 1: Anti-Cancer Potential

In a study examining the anti-cancer properties of related compounds, it was found that derivatives similar to this compound exhibited significant cytotoxic effects on various cancer cell lines, including breast and lung cancers. The presence of specific functional groups was suggested to enhance binding affinity to target proteins, leading to increased efficacy in inhibiting tumor growth.

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of piperidine derivatives, including this compound. Results indicated substantial antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a new class of antimicrobial agents.

作用机制

The mechanism of action of 2-(3-Methyl-piperidine-1-sulfonyl)-ethylamine oxalate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or proteins, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

相似化合物的比较

2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride (Dopamine Hydrochloride)

CAS No. 62-31-7

- Structural Differences :

- Dopamine hydrochloride contains a catechol (3,4-dihydroxyphenyl) group attached to ethylamine, whereas the target compound replaces the aromatic ring with a 3-methyl-piperidine sulfonyl group.

- The oxalate counterion in the target compound vs. hydrochloride in dopamine alters solubility (oxalate salts generally have lower aqueous solubility than hydrochlorides).

- Functional Implications: Pharmacokinetics: Dopamine’s catechol group enhances hydrophilicity, limiting blood-brain barrier penetration. The target compound’s lipophilic piperidine-sulfonyl group may improve CNS bioavailability. Biological Activity: Dopamine acts as a neurotransmitter targeting adrenergic and dopaminergic receptors.

2-(tert-Butyloxy)-ethylamine Hydrochloride

CAS No. 335598-67-9

- Structural Differences :

- The tert-butoxy group in this compound introduces steric bulk and ether functionality, contrasting with the sulfonyl-piperidine group in the target compound.

- The hydrochloride salt vs. oxalate affects crystallinity and thermal stability.

- Functional Implications :

- Basicity : The tert-butoxy group is electron-donating, increasing the amine’s basicity (pKa ~9–10). The sulfonyl group in the target compound reduces amine basicity (pKa ~7–8), influencing protonation states under physiological conditions.

- Metabolism : The tert-butoxy group is prone to oxidative cleavage, whereas the sulfonyl-piperidine moiety may resist metabolic degradation, enhancing half-life .

Sulfonamide-Containing Heterocycles from Patent EP 2 402 347 A1

The patent highlights compounds like 2-(1H-indazol-4-yl)-6-((4-methylsulfonylpiperazin-1-yl)methyl)thieno[3,2-d]pyrimidine, which share sulfonamide motifs but differ in core heterocycles.

- Structural Differences: The target compound uses a 3-methyl-piperidine sulfonyl group, while the patent compounds employ morpholine or piperazine sulfonamides. The ethylamine backbone in the target compound is simpler than the thienopyrimidine scaffold in the patent examples.

- Functional Implications: Target Selectivity: Piperidine’s chair conformation and methyl substitution may confer steric advantages over piperazine or morpholine in binding to hydrophobic enzyme pockets.

Data Table: Key Properties of Compared Compounds

Research Findings and Implications

- Oxalate salt formulation may enhance stability in solid-state formulations relative to hydrochlorides .

- Limitations: Limited data on in vivo efficacy or toxicity; further studies are required to validate pharmacokinetic predictions.

生物活性

2-(3-Methyl-piperidine-1-sulfonyl)-ethylamine oxalate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

- Molecular Formula : C10H18N2O2S•C2H2O4

- Molecular Weight : 296.34 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting processes such as neurotransmitter reuptake and inflammatory responses.

- Receptor Modulation : The compound may modulate the activity of specific receptors, influencing cellular signaling pathways related to mood regulation and pain perception.

Antidepressant Effects

Research indicates that compounds similar to this compound exhibit antidepressant properties by interacting with sigma receptors and serotonin pathways. For example, studies have demonstrated that nitrogen-containing heterocycles can act as effective antidepressants through inhibition of serotonin reuptake and modulation of sigma receptors .

Anti-inflammatory Properties

In vitro studies have suggested that this compound may possess anti-inflammatory effects. It has been observed to reduce levels of pro-inflammatory cytokines in cell cultures, indicating its potential utility in treating inflammatory conditions .

Study on Oxalate-Induced Renal Injury

A study investigated the protective role of various compounds against oxalate-induced renal injury. While not directly focused on this compound, it highlighted the significance of oxalate in kidney damage and suggested that compounds affecting oxalate metabolism could mitigate such effects .

Evaluation in Animal Models

In animal models, particularly those simulating lupus disease, compounds structurally related to this compound were tested for their effects on auto-antibody titers and renal function. Results indicated a potential for reducing disease severity when administered at specific dosages .

Data Table: Summary of Biological Activities

常见问题

Q. What role does computational modeling play in predicting biological or catalytic activity?

- Methodological Answer :

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Validate with free-energy perturbation (FEP) calculations .

- QSAR Models : Develop quantitative structure-activity relationships using descriptors like LogP and topological polar surface area (TPSA) to predict bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。